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1-(2-bromo-1H-imidazol-5-yl)ethanone
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Overview
Description
1-(2-Bromo-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a bromo group at the second position and an ethanone group at the first position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-bromo-1H-imidazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 1H-imidazole-5-yl ethanone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2-Bromo-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromo-1H-imidazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
1-(2-Bromo-1H-imidazol-5-yl)ethanone can be compared with other imidazole derivatives such as:
1-(2-Chloro-1H-imidazol-5-yl)ethanone: Similar in structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
1-(2-Iodo-1H-imidazol-5-yl)ethanone:
1-(2-Methyl-1H-imidazol-5-yl)ethanone: Lacks a halogen substituent, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromo group, making it a valuable intermediate in various chemical and biological applications .
Biological Activity
1-(2-bromo-1H-imidazol-5-yl)ethanone is a synthetic compound belonging to the imidazole family, characterized by its unique structure featuring a bromo substituent and an ethanone functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties.
Chemical Structure and Properties
The compound can be described as follows:
- Chemical Formula : C6H6BrN2O
- Molecular Weight : 203.03 g/mol
- Structure : Contains a five-membered imidazole ring with a bromine atom at the second position and an ethanone group at the first position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromo group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation of receptor activity. Additionally, the imidazole ring contributes to hydrogen bonding and π-π interactions, increasing binding affinity to biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.
Case Studies and Research Findings
-
Antifungal Activity :
- In vitro testing revealed that this compound showed potent antifungal activity against dermatophytes such as Trichophyton mentagrophytes and Arthroderma quadrifidum, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like griseofulvin .
- A comparative analysis indicated that compounds similar to this compound demonstrated varying degrees of efficacy, with MIC values ranging from 0.491 μg/mL to over 200 μg/mL against various fungal strains .
-
Antibacterial Activity :
- The compound was also tested against Gram-positive and Gram-negative bacteria, showing promising results. For instance, it exhibited high activity against Escherichia coli and Bacillus subtilis, outperforming ciprofloxacin in some cases .
- Table 1 summarizes the MIC values for various bacterial strains:
Bacterial Strain | MIC (μg/mL) | Comparison Drug (Ciprofloxacin) |
---|---|---|
E. coli | 0.0195 | 31.49 |
Bacillus subtilis | 0.0048 | 125.99 |
Staphylococcus aureus | 0.0039 | 25–30 |
Structure-Activity Relationship (SAR)
The unique reactivity profile of this compound can be compared to other halogenated imidazoles:
Compound Name | Structure Characteristic | Unique Features |
---|---|---|
1-(2-Chloro-1H-imidazol-5-yl)ethanone | Chlorine substituent | Different reactivity profile due to chlorine |
1-(2-Iodo-1H-imidazol-5-yl)ethanone | Iodine substituent | Higher reactivity than brominated counterparts |
1-(2-Methyl-1H-imidazol-5-yl)ethanone | No halogen substituent | Lacks halogen reactivity; different applications |
Properties
Molecular Formula |
C5H5BrN2O |
---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1-(2-bromo-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H,7,8) |
InChI Key |
MCQSFTWIIURQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)Br |
Origin of Product |
United States |
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